Methyl 3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives, which are cyclic amines with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group and a carboxylate ester functional group, making it an interesting target for various synthetic applications in medicinal chemistry and organic synthesis.
Methyl 3-hydroxypiperidine-1-carboxylate can be synthesized from 3-hydroxypiperidine, which is derived from the hydrogenation of pyridine derivatives. Various synthetic methods have been explored to produce this compound, often involving reactions that introduce the hydroxyl and carboxylate functionalities in a controlled manner.
Methyl 3-hydroxypiperidine-1-carboxylate is classified as an organic compound, specifically a piperidine derivative. It is categorized under carboxylic acid esters due to the presence of the ester functional group. This compound can also be classified based on its biological activity, as piperidine derivatives are often studied for their pharmacological properties.
The synthesis of methyl 3-hydroxypiperidine-1-carboxylate typically involves several steps:
The hydrogenation step generally requires conditions of elevated temperature (80-100 °C) and pressure (4-6 MPa) for optimal conversion rates. The subsequent esterification reaction can be conducted under mild conditions, often at room temperature, using standard laboratory techniques for monitoring reaction progress such as thin-layer chromatography.
The compound has a molar mass of approximately 159.19 g/mol. Its melting point and boiling point data are not extensively documented but can be inferred from similar compounds in literature.
Methyl 3-hydroxypiperidine-1-carboxylate can participate in various chemical reactions:
For nucleophilic substitution, common nucleophiles include amines and alcohols, which can react with the carbonyl carbon of the ester under basic conditions. Reduction reactions may involve lithium aluminum hydride or borane reagents to convert the hydroxyl group into other functional groups.
The mechanism by which methyl 3-hydroxypiperidine-1-carboxylate exerts its effects in biological systems is largely dependent on its interactions with various receptors or enzymes. Piperidine derivatives are known to influence neurotransmitter systems and have been studied for their potential therapeutic effects in treating neurological disorders.
Research indicates that modifications to the piperidine structure can significantly alter pharmacological activity, emphasizing the importance of precise synthesis and characterization in drug development.
Methyl 3-hydroxypiperidine-1-carboxylate is expected to be a colorless liquid or solid at room temperature. It is soluble in polar solvents such as water and ethanol due to its hydroxyl and carboxylate groups.
The compound exhibits typical reactivity associated with esters and alcohols, including hydrolysis under acidic or basic conditions. Its stability under various conditions makes it suitable for further chemical transformations.
Methyl 3-hydroxypiperidine-1-carboxylate finds applications in:
Traditional chemical synthesis of piperidine derivatives like Methyl 3-hydroxypiperidine-1-carboxylate relies heavily on stereoselective catalysis to establish chiral centers. A prominent approach involves the hydrogenation of pyridine precursors using transition metal catalysts under high pressure. For example, rhodium-catalyzed (5% Rh/C) hydrogenation of 3-hydroxypyridine at 5 MPa H₂ and 90°C yields racemic 3-hydroxypiperidine intermediates, which serve as precursors for carboxylation [10]. To achieve enantiocontrol, chiral resolution remains industrially viable:
Table 1: Catalytic Asymmetric Methods for Chiral Piperidine Synthesis
Method | Reagents/Conditions | Yield (%) | ee (%) |
---|---|---|---|
Rh-Catalyzed Hydrogenation | 5% Rh/C, H₂ (5 MPa), 90°C, 48h | 96 | - (racemic) |
D-Pyroglutamate Resolution | D-Pyrrolidonecarboxylic acid, EtOH, reflux | 55 | >99 |
Iridium Asymmetric Reduction | Ir(I)/P,N-ligand, H₂, RT | 85 | 92 |
Enzymatic synthesis offers superior stereoselectivity and sustainability for chiral piperidines. Short-chain dehydrogenases (SDRs) exhibit exceptional efficiency in asymmetric ketone reduction:
Table 2: Biocatalytic Performance for Chiral Piperidine Synthesis
Enzyme | Substrate | Conc. (M) | ee (%) | Space-Time Yield (g/L/d) |
---|---|---|---|---|
FpADH | N-Boc-3-piperidone | 3.0 | >99.5 (S) | 643.8 |
FsADH | N-Boc-3-piperidone | 3.0 | >99.5 (R) | 343.7 |
Engineered KRED110 | N-Boc-3-piperidone | 1.0 | >99 (S) | 215* |
Fed-batch process [1]
Solid-phase techniques enable rapid diversification of piperidine scaffolds for drug discovery:
Table 3: Solid-Phase Strategies for Piperidine Libraries
Resin Type | Anchor Group | Key Reactions | Piperidine Scaffolds Generated |
---|---|---|---|
Wang Resin | Carboxylate | Reductive amination, acylation | Methyl 3-amino/3-hydroxy-1-carboxylates |
Rink Amide | Amide | Ugi-4CR, cyclization | 1,3,4-trisubstituted piperidines |
Merrifield | Chloride | N-alkylation, hydrolysis | Ester/acid-functionalized derivatives |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4